molecular formula C13H12N4O2 B12577197 Ethyl-5-aminopyrazolo[1,5-a]quinazoline-3-carboxylate CAS No. 289651-60-1

Ethyl-5-aminopyrazolo[1,5-a]quinazoline-3-carboxylate

Cat. No.: B12577197
CAS No.: 289651-60-1
M. Wt: 256.26 g/mol
InChI Key: QMAKXUSBZUAODT-UHFFFAOYSA-N
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Description

Ethyl-5-aminopyrazolo[1,5-a]quinazoline-3-carboxylate is a quinazoline derivative known for its unique chemical structure and biological activities. This compound is recognized for its potential as an inhibitor of adenylyl cyclase toxins, making it a valuable molecule in biochemical research .

Preparation Methods

The synthesis of Ethyl-5-aminopyrazolo[1,5-a]quinazoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the preparation may start with the condensation of ethyl acetoacetate with hydrazine hydrate to form pyrazole intermediates. These intermediates are then reacted with 2-aminobenzonitrile derivatives under specific conditions to yield the desired quinazoline structure .

Industrial production methods often involve optimizing these reactions for higher yields and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Ethyl-5-aminopyrazolo[1,5-a]quinazoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline-3-carboxylic acid derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding amine derivatives.

Common reagents and conditions used in these reactions include organic solvents like ethanol or dimethyl sulfoxide, and catalysts such as palladium on carbon for hydrogenation reactions . Major products formed from these reactions include various substituted quinazoline derivatives with potential biological activities .

Scientific Research Applications

Ethyl-5-aminopyrazolo[1,5-a]quinazoline-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound’s ability to inhibit adenylyl cyclase toxins makes it valuable in studying cellular signaling pathways and toxin interactions.

    Medicine: Due to its inhibitory effects on specific enzymes, it has potential therapeutic applications in treating diseases related to dysregulated adenylyl cyclase activity.

    Industry: It is used in the development of biochemical assays and as a reference compound in analytical chemistry.

Mechanism of Action

The mechanism of action of Ethyl-5-aminopyrazolo[1,5-a]quinazoline-3-carboxylate involves its interaction with adenylyl cyclase enzymes. It acts as a specific, ATP-competitive inhibitor, binding to the active site of the enzyme and preventing the conversion of ATP to cyclic AMP. This inhibition disrupts the signaling pathways mediated by cyclic AMP, thereby modulating various cellular processes .

Comparison with Similar Compounds

Ethyl-5-aminopyrazolo[1,5-a]quinazoline-3-carboxylate is unique due to its specific inhibitory action on adenylyl cyclase toxins without affecting mammalian adenylyl cyclases. Similar compounds include:

This compound stands out due to its high specificity and potential for therapeutic applications, making it a valuable compound in both research and industry .

Properties

CAS No.

289651-60-1

Molecular Formula

C13H12N4O2

Molecular Weight

256.26 g/mol

IUPAC Name

ethyl 5-aminopyrazolo[1,5-a]quinazoline-3-carboxylate

InChI

InChI=1S/C13H12N4O2/c1-2-19-13(18)9-7-15-17-10-6-4-3-5-8(10)11(14)16-12(9)17/h3-7H,2H2,1H3,(H2,14,16)

InChI Key

QMAKXUSBZUAODT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2N=C(C3=CC=CC=C3N2N=C1)N

Origin of Product

United States

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